molecular formula C13H18N2O2 B4533315 rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride

rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride

Cat. No. B4533315
M. Wt: 234.29 g/mol
InChI Key: FIPJOJHHVZHQJK-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride, also known as DMXB-A, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic use in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorders.

Mechanism of Action

Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride acts as a selective agonist for the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 nAChR leads to an influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. These pathways are involved in a wide range of cellular processes, including synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to improve cognitive function and memory in rats, as well as reduce the symptoms of schizophrenia and autism spectrum disorders. rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has also been investigated for its potential use in the treatment of pain and inflammation, as it has been shown to reduce the release of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the main limitations of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride is its poor solubility in non-polar solvents, which can make it difficult to administer in certain experiments.

Future Directions

There are a number of future directions for research on rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride. One area of focus is the development of more potent and selective agonists for the α7 nAChR, which could have even greater therapeutic potential. Another area of focus is the investigation of the long-term effects of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride on cognitive function and memory, as well as its potential use in the treatment of other neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride, in order to optimize its therapeutic use.

Scientific Research Applications

Rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has been extensively studied for its potential therapeutic use in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as reduce the symptoms of schizophrenia and autism spectrum disorders. rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride has also been investigated for its potential use in the treatment of pain and inflammation.

properties

IUPAC Name

[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(3-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-7-17-12(9)13(16)15-10-2-3-11(15)8-14-6-4-10/h5,7,10-11,14H,2-4,6,8H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPJOJHHVZHQJK-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N2C3CCC2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)C(=O)N2[C@@H]3CC[C@H]2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 2
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 3
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 4
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 5
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride
Reactant of Route 6
rel-(1S,6R)-9-(3-methyl-2-furoyl)-3,9-diazabicyclo[4.2.1]nonane hydrochloride

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